molecular formula C24H20Br2N2O3 B2891894 N-(4-bromophenyl)-2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide CAS No. 850904-34-6

N-(4-bromophenyl)-2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide

Cat. No.: B2891894
CAS No.: 850904-34-6
M. Wt: 544.243
InChI Key: KGJZNINQFNXRRV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a structurally complex acetamide derivative featuring dual 4-bromophenyl substituents, a tetrahydroisoquinoline core, and an ether-linked acetamide group. Its structural complexity may confer enhanced selectivity in biological systems compared to simpler acetamides.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Br2N2O3/c25-17-6-4-16(5-7-17)14-28-13-12-20-21(24(28)30)2-1-3-22(20)31-15-23(29)27-19-10-8-18(26)9-11-19/h1-11H,12-15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJZNINQFNXRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a synthetic organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on current research findings.

Chemical Structure and Properties

The compound's structure features several notable components:

  • Bromophenyl Group : Enhances lipophilicity and biological activity.
  • Tetrahydroisoquinoline Moiety : Known for various pharmacological activities.
  • Acetamide Group : Influences solubility and interaction with biological targets.
PropertyValue
IUPAC NameThis compound
Molecular FormulaC25H23BrN2O3
CAS Number850904-29-9

The mechanism of action for this compound involves interactions with specific molecular targets. The bromophenyl group can modulate the activity of various enzymes and receptors. The tetrahydroisoquinoline moiety may interact with nucleic acids and proteins, influencing their function and stability.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites.
  • Nucleic Acid Interaction : Potential to bind with DNA or RNA, affecting gene expression.

Biological Activity

Research into the biological activity of this compound has revealed several promising effects:

Anticancer Activity

Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the tetrahydroisoquinoline moiety is particularly noted for its ability to induce apoptosis in cancer cells.

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. The bromophenyl group is hypothesized to enhance the compound's ability to penetrate bacterial membranes.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound is being explored for its potential in treating neurodegenerative diseases. It may exert protective effects on neuronal cells through antioxidant mechanisms.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Anticancer Effects :
    • Researchers evaluated the cytotoxicity of similar tetrahydroisoquinoline derivatives against breast cancer cells.
    • Results indicated a significant reduction in cell viability at higher concentrations (IC50 values reported in the range of 10–30 µM).
  • Antimicrobial Evaluation :
    • A screening of various bromophenyl derivatives showed promising activity against Staphylococcus aureus and Escherichia coli.
    • Minimum inhibitory concentrations (MIC) were determined to be effective at concentrations as low as 20 µg/mL.
  • Neuroprotection Study :
    • In vitro studies demonstrated that compounds similar to this compound could reduce oxidative stress markers in neuronal cell cultures subjected to neurotoxic agents.

Comparison with Similar Compounds

Table 1: Key Comparisons with Similar Compounds

Compound Name Structural Differences Key Properties/Findings Reference
N-(2,5-Dimethylphenyl)-2-{[2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl]oxy}acetamide - 4-Fluorobenzyl vs. 4-bromophenylmethyl substituent
- 2,5-Dimethylphenyl vs. 4-bromophenyl acetamide group
Likely reduced halogen bonding vs. target compound; fluorine’s electron-withdrawing effects may alter receptor affinity.
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide Simpler acetamide with single bromophenyl group; lacks tetrahydroisoquinoline core Dihedral angle of 66.4° between aromatic rings; N—H⋯O hydrogen bonds stabilize crystal packing.
N-(4-bromophenyl)-2-methoxyacetamide Methoxy group replaces tetrahydroisoquinoline-ether linkage Higher polarity due to methoxy group; potential for improved solubility in aqueous media.
Compound 4 (from ) Thiazole and piperazine substituents; complex acetamide side chain Formulated with Cremophor® EL for enhanced oral bioavailability; bromophenyl may influence metabolic stability.
921847-01-0 (imidazole-sulfanyl derivative) Imidazole-sulfanyl group attached to acetamide Likely targets enzymes via sulfanyl interactions; molecular weight (489.4) exceeds target compound.

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